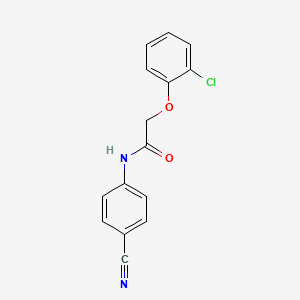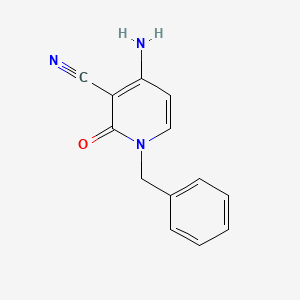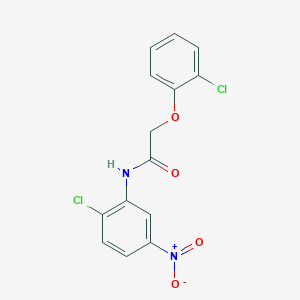
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine, also known as DFB-MON, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have anti-inflammatory and antioxidant effects. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to reduce the levels of certain neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is its potential for use in the treatment of cancer and Alzheimer's disease. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is relatively easy to synthesize and purify, making it a promising candidate for further research. However, there are also some limitations to using (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have some toxic effects at high doses, which may limit its potential for use in humans.
Future Directions
There are a number of future directions for research on (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine. One area of focus is on further exploring its potential applications in cancer and Alzheimer's disease treatment. Additionally, researchers may investigate the potential use of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in the treatment of other neurological disorders, such as Parkinson's disease. Another area of research may involve further elucidating the mechanism of action of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine, which could help to inform the development of more effective treatments. Finally, researchers may investigate the potential use of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine involves the reaction of 2,5-difluorobenzylamine and 2-methoxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research, where (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to inhibit the growth of cancer cells in vitro. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-methoxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-21-14-5-3-11(18(19)20)7-13(14)17-8-9-6-10(15)2-4-12(9)16/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILUXAJZDHOAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorobenzyl)-2-methoxy-5-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)

![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)


